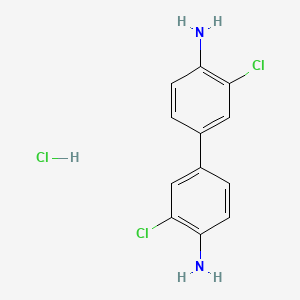

3,3'-Dichlorobenzidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3'-Dichlorobenzidine hydrochloride (DCB·HCl, CAS 612-83-9) is a dihydrochloride salt of the aromatic amine 3,3'-dichlorobenzidine. It is a gray to purple crystalline solid, slightly soluble in water but readily soluble in organic solvents like ethanol and benzene . Industrially, it serves as a precursor for azo pigments used in inks, textiles, and plastics, and as a curing agent in polyurethane synthesis .

DCB·HCl is synthesized via the reduction of o-nitrochlorobenzene with zinc and formaldehyde, followed by acid-catalyzed benzidine rearrangement, achieving yields up to 82% . Its environmental persistence is low due to rapid photodegradation in water (half-life <10 minutes) and strong adsorption to soil . However, it is classified as a Group 2B carcinogen (probable human carcinogen) by IARC, with evidence of DNA adduct formation and mutagenicity in bacterial and mammalian systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dichlorobenzidine hydrochloride is prepared in two main steps from 2-nitrochlorobenzene . The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine . This intermediate then undergoes a benzidine rearrangement in the presence of hydrochloric acid to yield 3,3’-dichlorobenzidine . The final product, 3,3’-dichlorobenzidine hydrochloride, is obtained by treating 3,3’-dichlorobenzidine with hydrochloric acid .

Industrial Production Methods: In industrial settings, the preparation of 3,3’-dichlorobenzidine hydrochloride involves the catalytic hydrogenation of ortho-nitrochlorobenzene in the presence of catalysts such as rare metals and organic solvents . The resulting 2,2’-dichlorohydrazobenzene undergoes a translocation and rearrangement reaction in hydrochloric acid to produce 3,3’-dichlorobenzidine hydrochloride with a yield of over 90% . This method is favored for its high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dichlorobenzidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products Formed:

Tetrachloro derivatives: from oxidation.

2,2’-Dichlorodiphenylhydrazine: from reduction.

Diarylide yellow pigments: from diazotization and coupling reactions.

Scientific Research Applications

Industrial Applications

1. Pigment Manufacturing

- Usage : 3,3'-Dichlorobenzidine hydrochloride is primarily used in the production of yellow and orange pigments for printing inks, textiles, plastics, rubber, and leather products.

- Substitutes : It serves as a substitute for lead chromate pigments, which are hazardous to health and the environment .

2. Dye Production

- Although the use of this compound in dye synthesis ceased in 1986 due to the introduction of safer alternatives, it remains relevant in pigment production .

3. Curing Agent

- The compound acts as a curing agent for isocyanate-containing polymers and solid urethane plastics. This application highlights its role in enhancing the durability and performance of various materials .

4. Analytical Chemistry

- This compound is employed in colorimetric tests for detecting gold. This application demonstrates its utility beyond industrial processes into analytical chemistry .

Health and Safety Considerations

Due to its carcinogenic nature, exposure to this compound poses significant health risks. Studies have shown that it can cause various types of cancers in animal models, including bladder cancer and liver tumors . Occupational exposure has been linked to respiratory and neurological symptoms among workers handling this compound .

Case Study 1: Occupational Exposure

A review of occupational exposure among workers handling this compound indicated instances of respiratory issues and neurological symptoms. However, specific cases of bladder cancer were not conclusively linked to this exposure due to insufficient evidence from epidemiological studies .

Case Study 2: Animal Studies

In animal studies, dietary administration of this compound resulted in tumors at several tissue sites across different species. For example:

- Rats : Developed mammary gland tumors and urinary bladder cancers.

- Hamsters : Exhibited transitional-cell carcinoma.

These findings underscore the compound's potent carcinogenic effects when ingested or absorbed through the skin .

Data Tables

| Application Area | Specific Uses | Health Risks |

|---|---|---|

| Pigment Manufacturing | Yellow/orange pigments for inks and textiles | Carcinogenic potential |

| Dye Production | Previously used for azo dyes | Decreased usage since 1986 |

| Curing Agent | Enhances performance of polymers | Occupational hazards |

| Analytical Chemistry | Detection of gold | Exposure-related risks |

Mechanism of Action

The carcinogenic effects of 3,3’-dichlorobenzidine hydrochloride are believed to be due to its structural similarity to benzidine, a known carcinogen . It is thought to undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer . The primary molecular targets are believed to be the urinary bladder and liver .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzidine (4,4'-Diaminobiphenyl)

Structural Differences: Benzidine lacks chlorine substituents, featuring amino groups at the 4,4' positions. DCB·HCl has chlorine atoms at the 3,3' positions and exists as a dihydrochloride salt. Toxicity: Both compounds are carcinogenic, but DCB·HCl exhibits lower acute toxicity. Benzidine is a known human carcinogen (IARC Group 1), while DCB·HCl is Group 2B. Benzidine’s activation involves N-acetylation, whereas DCB·HCl is oxidized via cytochrome P450, forming reactive intermediates that bind DNA . Environmental Behavior: Benzidine is more persistent in soil (half-life: months) compared to DCB·HCl (weeks) due to weaker soil adsorption .

3,3'-Dimethoxybenzidine (o-Dianisidine)

Structural Differences: Methoxy (-OCH₃) groups replace chlorine atoms at the 3,3' positions. Toxicity: o-Dianisidine is less mutagenic than DCB·HCl but still classified as a suspected carcinogen. Its metabolism involves O-demethylation, yielding reactive quinone intermediates . Regulatory Status: Listed under OEKO-TEX® Standard 100 as a restricted substance in textiles .

3,3'-Dimethylbenzidine (o-Tolidine)

Structural Differences: Methyl (-CH₃) groups replace chlorine atoms. Applications: Used in dyes and diagnostic kits (e.g., blood detection).

Toxicokinetic and Analytical Comparisons

- Metabolism : DCB·HCl is metabolized to N-acetyl derivatives, while benzidine forms N-hydroxy metabolites. DCB·HCl’s chlorination reduces urinary excretion efficiency compared to benzidine .

- Detection : Gas chromatography-mass spectrometry (GC-MS) is used for both compounds. DCB·HCl analysis faces interference from 4,4'-methylenebis(2-chloroaniline), requiring specialized columns .

Environmental and Regulatory Profiles

- DCB·HCl: Rapid photodegradation limits bioaccumulation. Regulated under REACH and OEKO-TEX® due to carcinogenicity .

- Benzidine Derivatives: Stricter bans (e.g., US EPA) due to higher persistence and unequivocal carcinogenicity .

Research Findings and Data Gaps

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,3'-dichlorobenzidine hydrochloride, and how do they influence experimental design?

this compound (C₁₂H₁₀Cl₂N₂·2HCl) is a crystalline solid with a melting point of 133°C and poor aqueous solubility. Its stability is compromised by photodegradation, which produces monochloro derivatives under light exposure . Researchers must prioritize light-protected storage (e.g., amber glassware) and inert atmospheres during synthesis to prevent degradation. Its propensity to form diazo intermediates (via double diazotization) is critical for coupling reactions in pigment synthesis .

Q. How can this compound be detected in environmental samples?

Environmental detection involves solid-phase extraction (SPE) of water or soil samples followed by HPLC-MS analysis. Key biomarkers include urinary metabolites (e.g., N-hydroxyacetyl derivatives) and hemoglobin/DNA adducts, which indicate recent exposure . For sediment-bound residues, sonication-assisted extraction with acetonitrile and silica gel chromatography improves recovery rates .

Q. What are the primary toxicological effects observed in animal studies?

Chronic oral exposure in rodents induces hepatocellular carcinomas, mammary gland tumors, and bladder carcinomas. Dogs develop urinary bladder carcinomas at doses ≥25 mg/kg/day. Subacute toxicity studies report hepatic necrosis and neuronal degeneration in canines . Researchers should use species-specific metabolic models (e.g., rat hepatic microsomes) to extrapolate findings to human risk assessments .

Advanced Research Questions

Q. What methodological approaches are used to investigate 3,3'-dichlorobenzidine’s genotoxicity?

In vitro assays include:

- Ames test : Mutagenicity in Salmonella typhimurium TA98 and TA100 strains, with metabolic activation via S9 liver homogenate .

- Sister chromatid exchange (SCE) : Human lymphocyte cultures exposed to 1–10 μM concentrations show dose-dependent SCE increases .

- DNA adduct analysis : ³²P-postlabeling detects covalent binding of N-acetylated metabolites to guanine residues in hepatic DNA .

In vivo micronucleus assays in bone marrow of exposed rodents are recommended for regulatory submissions .

Q. How does 3,3'-dichlorobenzidine’s carcinogenic mechanism differ between species?

Metabolic activation via N-hydroxylation and subsequent acetylation generates reactive intermediates that form DNA adducts. In rats, CYP1A2-mediated oxidation dominates, leading to hepatic tumors. In dogs, bladder-specific prostaglandin H synthase activates metabolites, causing urothelial carcinomas . Researchers should compare interspecies CYP isoform expression profiles when modeling carcinogenicity .

Q. What mitigation strategies are effective for laboratory exposure?

- Engineering controls : Use fume hoods with HEPA filters and negative-pressure containment for synthesis .

- PPE : Nitrile gloves (≥0.1 mm thickness) and Tyvek® suits prevent dermal absorption; NIOSH-approved respirators (N95) reduce inhalation risks .

- Waste disposal : Incinerate at ≥1,200°C with scrubbing systems to prevent HCl emissions. Aqueous wastes require neutralization with NaHCO₃ prior to disposal .

Q. How do regulatory frameworks impact academic research involving this compound?

3,3'-Dichlorobenzidine is classified as a Group 2B carcinogen (IARC) and a "non-threshold toxicant" under CEPA. Researchers in the U.S. must comply with OSHA’s Permissible Exposure Limit (PEL: 0.02 mg/m³) and report use under EPA’s Toxic Substances Control Act (TSCA). Institutional review boards (IRBs) often require justification for in vivo studies due to ethical concerns .

Q. Data Contradictions and Analysis

- Human carcinogenicity : Epidemiological studies (n = 35–207 workers) found no significant bladder cancer incidence, but statistical power was limited . Animal data strongly support carcinogenicity, necessitating precautionary handling .

- Environmental persistence : While incineration effectively degrades the compound, sediment-bound residues persist >6 km from emission sources, complicating risk assessments .

Properties

CAS No. |

56532-21-9 |

|---|---|

Molecular Formula |

C12H11Cl3N2 |

Molecular Weight |

289.6 g/mol |

IUPAC Name |

4-(4-amino-3-chlorophenyl)-2-chloroaniline;hydrochloride |

InChI |

InChI=1S/C12H10Cl2N2.ClH/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;/h1-6H,15-16H2;1H |

InChI Key |

HXFNXEIKMAEASE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.